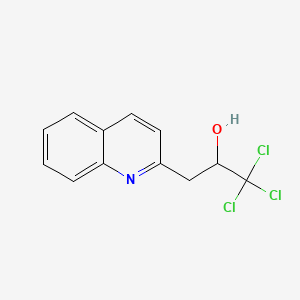
1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol
Übersicht
Beschreibung
The compound "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their synthesis, characterization, and potential applications, which can provide insights into the chemical behavior and properties of related compounds, including the one .
Synthesis Analysis
The synthesis of quinoline derivatives often involves stoichiometric reactions with various reagents. For instance, trichlorotitanium complexes with quinolin-8-olates were synthesized through reactions with titanium tetrachloride . Similarly, derivatives of quinolinyl-propan-2-ol were synthesized from cinchonine, indicating that quinoline derivatives can be prepared from naturally abundant precursors . These methods could potentially be adapted for the synthesis of "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of quinoline derivatives are often characterized using techniques such as NMR, elemental analysis, and X-ray diffraction . For example, the crystal structure of a quinoline-triazole derivative was solved using X-ray powder diffraction, revealing the molecular conformation and stabilization through non-covalent interactions . These techniques could be employed to determine the molecular structure of "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol" and understand its conformation and stability.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions. For instance, they can act as carbonyl and acid surrogates in Passerini- and Ugi-type reactions . They also exhibit reactivity towards polymerization, as seen in the ring-opening polymerization of ε-caprolactone catalyzed by yttrium complexes . These reactions highlight the versatility of quinoline derivatives in synthetic chemistry, which could extend to "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol".
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be diverse. For example, some derivatives show potent spermicidal activity and antimicrobial properties . The tautomeric preferences of certain quinoline derivatives have been studied, indicating their potential for various chemical behaviors . The study of these properties in related compounds can provide a basis for predicting the properties of "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol", such as its reactivity, biological activity, and potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Novel Derivatives and Reactivity
1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol and its derivatives have been studied for their unique chemical properties. For instance, Loghmani-Khouzani et al. (2006) investigated the preparation and reactivity of various quinoline derivatives, including 1,1,1-trifluoro-3-(4-chloro-1H-quinolin-2-ylidene)propan-2-one, demonstrating their potential in chemical synthesis and applications (Loghmani-Khouzani et al., 2006).
Anticancer Activity in Zebrafish Model
A significant application of quinoline-derived trifluoromethyl alcohols, including 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol, is in the field of cancer research. Sittaramane et al. (2015) explored the synthesis and anticancer activity of these compounds in a zebrafish embryo model, highlighting their potential as potent growth inhibitors and anticancer agents (Sittaramane et al., 2015).
Electrophilic Substitution Reactions
Aleksandrov et al. (2020) studied the synthesis and reactivity of quinoline derivatives involving electrophilic substitution reactions. This research is critical in understanding the chemical behavior of compounds like 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol and their potential applications in organic synthesis (Aleksandrov et al., 2020).
Molecular Recognition via Spectroscopy
The use of quinoline derivatives in molecular recognition has been explored by Khanvilkar et al. (2018), who utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol for molecular recognition of enantiomers, demonstrating the application of such compounds in analytical chemistry (Khanvilkar & Bedekar, 2018).
Catalysis and Bond Cleavage
Research by Wu et al. (2018) on the direct conversion of ethyl ketone to alkyl ketone via chelation-assisted Rhodium(I)-catalyzed carbon–carbon bond cleavage illustrates the catalytic applications of quinoline derivatives. They demonstrate the versatility of these compounds in facilitating complex chemical transformations (Wu et al., 2018).
Eigenschaften
IUPAC Name |
1,1,1-trichloro-3-quinolin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6,11,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHSXBNFZVWFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280215 | |
| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol | |
CAS RN |
56211-74-6 | |
| Record name | 56211-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC15911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



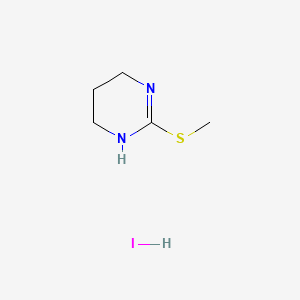
![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)
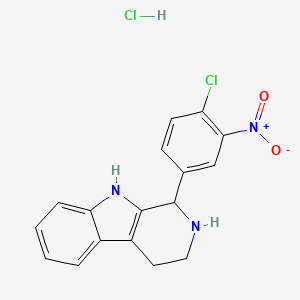
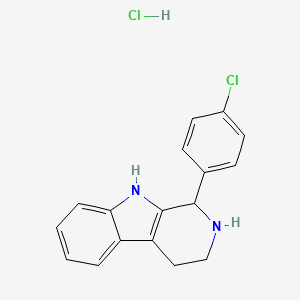
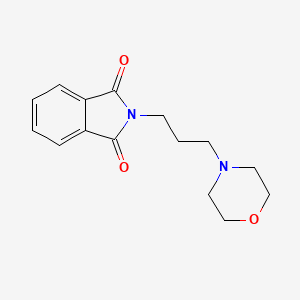
![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
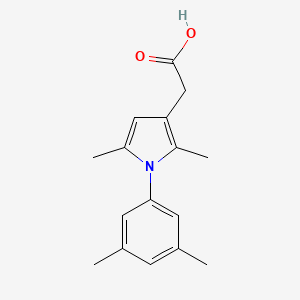
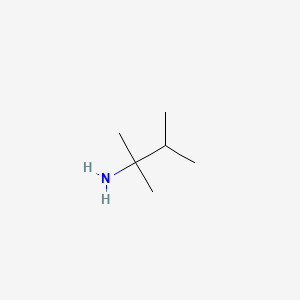
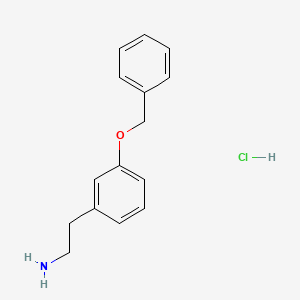
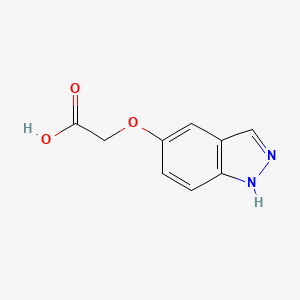
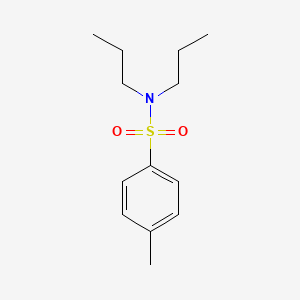
![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)
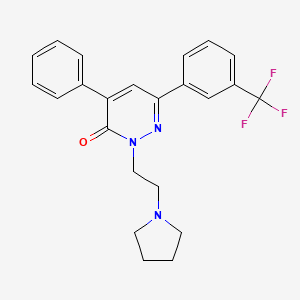
![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)